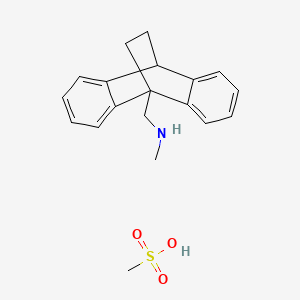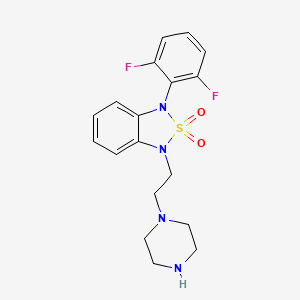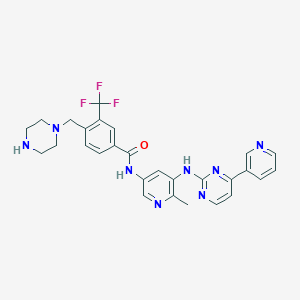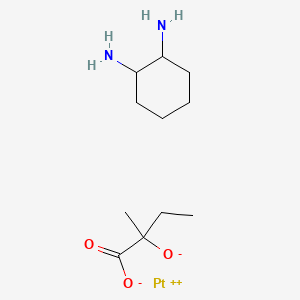
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is a platinum-based coordination complex. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound is expected to exhibit unique chemical properties due to the presence of both diaminocyclohexane and hydroxy-methylbutyrato ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands. For this compound, the synthesis might involve:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding (1R,2R)-diaminocyclohexane to the solution under stirring.
- Introducing 2-hydroxy-2-methylbutyric acid to the reaction mixture.
- Adjusting the pH to facilitate complex formation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of such compounds would involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be common.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum complexes can undergo various types of reactions, including:
Substitution Reactions: Ligands in the platinum complex can be replaced by other ligands.
Oxidation-Reduction Reactions: Platinum can change its oxidation state under certain conditions.
Coordination Reactions: The platinum center can coordinate with additional ligands.
Common Reagents and Conditions
Substitution Reactions: Often carried out in aqueous or organic solvents with ligands such as chloride ions or amines.
Oxidation-Reduction Reactions: Involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Typically involve the addition of ligands in a controlled environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with chloride ions might yield a chloroplatinum complex.
Applications De Recherche Scientifique
Chemistry
Platinum complexes are studied for their unique coordination chemistry and catalytic properties.
Biology
These compounds are investigated for their interactions with biological molecules, such as DNA and proteins.
Medicine
Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties. This compound might be explored for similar applications.
Industry
Platinum complexes are used in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing crosslinking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The specific molecular targets and pathways can vary depending on the structure of the platinum complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug with a distinct ligand arrangement.
Uniqueness
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is unique due to its specific ligand combination, which may confer distinct chemical and biological properties compared to other platinum complexes.
Propriétés
Numéro CAS |
135998-29-7 |
|---|---|
Formule moléculaire |
C11H22N2O3Pt |
Poids moléculaire |
425.39 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;2-methyl-2-oxidobutanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C5H9O3.Pt/c7-5-3-1-2-4-6(5)8;1-3-5(2,8)4(6)7;/h5-6H,1-4,7-8H2;3H2,1-2H3,(H,6,7);/q;-1;+2/p-1 |
Clé InChI |
YUAGCYJUPXNBTE-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)(C(=O)[O-])[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


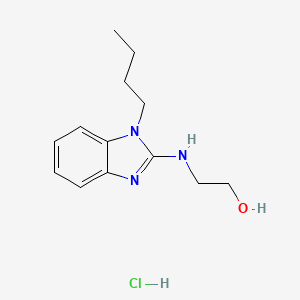
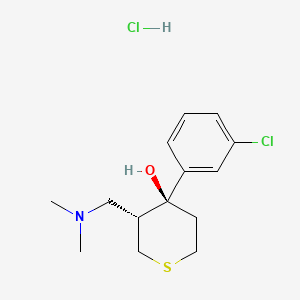


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)

![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

